molecular formula C13H20N4O2S2 B15120280 N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide

N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B15120280
M. Wt: 328.5 g/mol
InChI Key: QUXRSOGUGKLDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperidine ring, and a cyclopropanesulfonamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

    Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a methylsulfanyl group, often using reagents like methylthiol or dimethyl sulfide.

    Formation of the piperidine ring: This can be synthesized through a series of reactions, including cyclization and hydrogenation.

    Coupling of the pyrimidine and piperidine rings: This step involves the formation of a bond between the two rings, typically through a nucleophilic substitution reaction.

    Introduction of the cyclopropanesulfonamide moiety: This final step involves the reaction of the intermediate compound with a cyclopropanesulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine ring or other reducible functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the piperidine ring.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropanesulfonamide moiety, in particular, distinguishes it from other similar compounds and may contribute to its specific activities and applications.

Properties

Molecular Formula

C13H20N4O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C13H20N4O2S2/c1-20-13-14-7-4-12(15-13)17-8-5-10(6-9-17)16-21(18,19)11-2-3-11/h4,7,10-11,16H,2-3,5-6,8-9H2,1H3

InChI Key

QUXRSOGUGKLDJW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.